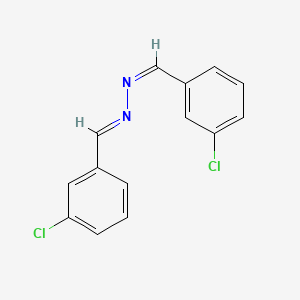

3,3'-Dichlorobenzaldazine

Descripción

Structure

2D Structure

Propiedades

Número CAS |

6971-97-7 |

|---|---|

Fórmula molecular |

C14H10Cl2N2 |

Peso molecular |

277.1 g/mol |

Nombre IUPAC |

(Z)-1-(3-chlorophenyl)-N-[(Z)-(3-chlorophenyl)methylideneamino]methanimine |

InChI |

InChI=1S/C14H10Cl2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H/b17-9-,18-10- |

Clave InChI |

XMOVWXSCYLINBJ-XFQWXJFMSA-N |

SMILES isomérico |

C1=CC(=CC(=C1)Cl)/C=N\N=C/C2=CC(=CC=C2)Cl |

SMILES canónico |

C1=CC(=CC(=C1)Cl)C=NN=CC2=CC(=CC=C2)Cl |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Sinónimos |

Alternative Name: 3,3'-Dichlorobenzaldazine |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 3,3'-Dichlorobenzaldazine from 3-Chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of 3,3'-Dichlorobenzaldazine from 3-chlorobenzaldehyde. The synthesis involves a condensation reaction between two equivalents of 3-chlorobenzaldehyde and one equivalent of hydrazine. This guide details the reaction mechanism, a comprehensive experimental protocol, and the physicochemical properties of the resulting azine compound. The information presented is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

Azines, characterized by the C=N-N=C functionality, are a class of compounds with diverse applications in medicinal chemistry, coordination chemistry, and materials science. Their synthesis is typically achieved through the condensation of an aldehyde or ketone with hydrazine. This compound, derived from 3-chlorobenzaldehyde, is a symmetrical azine whose substituted phenyl rings make it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. This guide outlines the synthesis of this specific azine, providing a reproducible experimental procedure and relevant chemical data.

Reaction Mechanism and Signaling Pathway

The formation of this compound from 3-chlorobenzaldehyde and hydrazine proceeds in a two-step mechanism. Initially, one molecule of 3-chlorobenzaldehyde reacts with hydrazine to form a hydrazone intermediate. This is followed by the reaction of the hydrazone with a second molecule of 3-chlorobenzaldehyde to yield the final azine product. The reaction is typically carried out in a protic solvent, such as ethanol, and can be facilitated by acid catalysis, although it can also proceed without a catalyst.

In-Depth Technical Guide to the Characterization of 3,3'-Dichlorobenzaldazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,3'-Dichlorobenzaldazine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed, proposed synthesis protocol based on established chemical principles. Furthermore, it offers a thorough prediction of its physicochemical and spectroscopic properties, drawing analogies from well-characterized related compounds. This document is intended to serve as a foundational resource for researchers seeking to synthesize and characterize this compound, providing them with a robust starting point for their experimental work. The guide also briefly touches upon the potential biological activities of this class of compounds, suggesting avenues for future investigation.

Introduction

Azine derivatives, characterized by the R₂C=N-N=CR₂ functionality, are a class of compounds that have garnered significant interest due to their diverse applications. They are known to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. The introduction of halogen substituents, such as chlorine, onto the aromatic rings of benzaldazine derivatives can significantly influence their electronic properties, lipophilicity, and metabolic stability, potentially enhancing their biological efficacy. This compound, with its two strategically placed chlorine atoms, presents an intriguing target for synthesis and biological evaluation. This guide aims to provide the necessary theoretical and practical framework for its characterization.

Proposed Synthesis

The synthesis of this compound can be readily achieved through the condensation reaction of 3-chlorobenzaldehyde with hydrazine hydrate. This reaction is a classic example of imine formation and is typically carried out in a suitable solvent, such as ethanol, often with acid or base catalysis, or even under solvent-free conditions.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar azine compounds.

Materials:

-

3-Chlorobenzaldehyde (2 equivalents)

-

Hydrazine hydrate (1 equivalent)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chlorobenzaldehyde (2.0 eq.) in absolute ethanol.

-

To this solution, add hydrazine hydrate (1.0 eq.) dropwise with continuous stirring.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated product, this compound, is collected by vacuum filtration using a Büchner funnel.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified this compound as a crystalline solid.

-

Dry the purified product in a vacuum oven.

Physicochemical and Spectroscopic Characterization (Predicted)

The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are based on the known data of benzaldazine and other substituted aromatic compounds.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₀Cl₂N₂ |

| Molecular Weight | 277.15 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | Expected to be higher than benzaldazine (91-94 °C) due to increased molecular weight and intermolecular forces. |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. |

Spectroscopic Data

3.2.1. 1H NMR Spectroscopy

The predicted 1H NMR spectrum will show signals in the aromatic region, with the chemical shifts influenced by the electron-withdrawing nature of the chlorine atom and the azine bridge.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | Singlet | 2H | -CH=N- (Azomethine protons) |

| ~7.8 - 8.0 | Singlet | 2H | Aromatic H (ortho to -CH=N-) |

| ~7.4 - 7.7 | Multiplet | 6H | Remaining Aromatic Protons |

3.2.2. 13C NMR Spectroscopy

The predicted 13C NMR spectrum will show characteristic signals for the azomethine carbon and the aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | -C=N- (Azomethine carbon) |

| ~135 - 140 | Aromatic C-Cl |

| ~125 - 135 | Other Aromatic Carbons |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 - 3100 | C-H stretch (aromatic) |

| ~1610 - 1630 | C=N stretch (azine) |

| ~1450 - 1600 | C=C stretch (aromatic) |

| ~1000 - 1100 | C-Cl stretch |

| ~650 - 850 | C-H bend (aromatic, out-of-plane) |

3.2.4. Mass Spectrometry

| m/z Value | Assignment |

| 276, 278, 280 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks with characteristic isotopic pattern for two chlorine atoms) |

| 138, 140 | [C₇H₅ClN]⁺ (Fragment ion from cleavage of the N-N bond) |

Potential Biological Significance

While specific biological activity data for this compound is not available, the broader class of halo-substituted aromatic compounds and azines has been reported to possess a range of biological activities.

Logical Relationship of Potential Activities

Caption: Relationship between structure and potential biological activities.

-

Antimicrobial and Antifungal Activity: The presence of chlorine atoms on the benzene rings can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. The azine linkage itself can also contribute to antimicrobial effects.

-

Cytotoxic Activity: Many aromatic compounds containing halogen atoms have been investigated for their potential as anticancer agents. The planar structure of the benzaldazine core could allow for intercalation with DNA, a mechanism of action for some cytotoxic drugs.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, characterization of this compound. The proposed synthesis is straightforward and based on well-established chemical reactions. The predicted physicochemical and spectroscopic data offer a solid baseline for researchers to confirm the identity and purity of the synthesized compound. The potential for biological activity, suggested by the structural features of the molecule, warrants further investigation and could lead to the development of new therapeutic agents. This guide serves as a valuable resource for initiating research on this promising compound.

3,3'-Dichlorobenzaldazine CAS number and properties

A comprehensive search for "3,3'-Dichlorobenzaldazine" and its properties has revealed a critical distinction and a subsequent lack of available data. The search results consistently refer to , a structurally different compound. There is no readily available information in the public domain for a compound named "this compound."

This indicates that "this compound" may be a misnomer, a very niche or proprietary compound with no public data, or a compound that is not scientifically documented under that name.

Therefore, it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or signaling pathways for "this compound" as requested.

However, to provide some relevant information, the following data is presented for , which is what the search results yielded. It is crucial to understand that this information does not pertain to "this compound."

Properties of

is a gray to purple crystalline solid.[1][3] It is an organic compound with the formula (C₆H₃Cl(NH₂))₂.[4] While the pure compound is pale yellow, commercial samples are often colored.[4] It is practically insoluble in water.[1]

Summary of Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [2][4] |

| Molar Mass | 253.13 g/mol | [4] |

| Appearance | Gray or purple crystalline solid | [1][4] |

| Melting Point | 132 to 133 °C (270 to 271 °F; 405 to 406 K) | [4] |

| Boiling Point | 402 °C (756 °F; 675 K) | [4] |

| Water Solubility | 0.07% (15°C) | [4] |

| pKa | 2.70±0.10 | [2] |

| Log Koc | High (suggesting low mobility in soil) | [5][6] |

Experimental Information and Applications

Synthesis: is prepared in a two-step process from 2-nitrochlorobenzene.[4][6] The first step involves reduction with zinc in a basic solution to produce 2,2'-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement to yield 3,3'-dichlorobenzidine.[4]

Uses: Historically, it was used in the production of dyes.[4][5][6] It is widely used in the manufacturing of diarylide yellow pigments for printing inks.[4] It also serves as a curing agent for isocyanate-terminated polymers and resins.[1]

Safety and Toxicity: is considered a carcinogen and has been shown to increase the incidence of tumors in animals.[4] Due to its structural similarity to benzidine, a known carcinogen, it is suspected to have a similar mechanism in causing bladder cancer in humans.[4]

Due to the lack of information for "this compound," no experimental protocols or signaling pathways can be provided. The creation of diagrams is also not possible without relevant data.

References

- 1. | 91-94-1 [amp.chemicalbook.com]

- 2. 91-94-1 CAS MSDS () Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. canada.ca [canada.ca]

- 4. - Wikipedia [en.wikipedia.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 3,3'-Dichlorobenzaldazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dichlorobenzaldazine is an organic compound belonging to the azine class, characterized by the R₂C=N-N=CR₂ functional group. The presence of chlorine atoms on the benzene rings is expected to significantly influence its thermal properties. Understanding the thermal stability and decomposition pathways of this compound is crucial for its potential applications in materials science and as an intermediate in pharmaceutical synthesis, ensuring safe handling, storage, and processing. This guide outlines the expected thermal behavior, potential decomposition products, and standard methodologies for its analysis.

Physicochemical Properties

Quantitative data on the thermal properties of this compound is sparse. The following table summarizes the limited available information.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀Cl₂N₂ | - |

| Molecular Weight | 277.15 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Expected Thermal Behavior and Decomposition

Based on the thermal decomposition studies of related aromatic azines and chloroaromatic compounds, a multi-stage decomposition process for this compound can be anticipated. The decomposition is likely initiated by the cleavage of the weakest bonds within the molecule under thermal stress.

General Principles from Analogous Compounds

-

Aromatic Azines: The thermal decomposition of aromatic azines often begins with the homolytic cleavage of the N-N single bond, which is generally the most labile bond in the azine bridge. This leads to the formation of nitrogen gas and radical species. For instance, the pyrolysis of acetaldehyde azine yields nitrogen, hydrogen cyanide, and methyl cyanide, proceeding through a radical mechanism.

-

Chloroaromatic Compounds: The pyrolysis of chloroaromatic compounds typically involves the cleavage of the carbon-chlorine bond. The presence of chlorine atoms can also lead to the formation of chlorinated aromatic and polyaromatic hydrocarbons. The thermal decomposition of chlorobenzene, for example, produces hydrogen chloride and a carbonaceous solid deposit.

Hypothetical Decomposition Pathway for this compound

A plausible decomposition pathway for this compound would likely involve an initial cleavage of the N-N bond, releasing stable nitrogen gas. This would be followed by subsequent reactions of the resulting chlorinated benzyl radicals.

Caption: Hypothetical thermal decomposition pathway for this compound.

Recommended Experimental Protocols

To empirically determine the thermal stability and decomposition of this compound, a combination of thermoanalytical and spectroscopic techniques is recommended.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Simultaneous TGA-DSC analysis is a powerful tool to investigate the thermal properties of materials.[1][2]

Objective: To determine the onset of decomposition, mass loss as a function of temperature, and the associated thermal events (endothermic or exothermic).

Methodology:

-

Instrument: A calibrated simultaneous thermal analyzer (STA) capable of performing TGA and DSC.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidative atmosphere (air or oxygen at the same flow rate) to understand the effect of oxygen on the decomposition process.

-

Temperature Program: A linear heating rate, typically 10 °C/min, is applied from ambient temperature to a final temperature where the decomposition is complete (e.g., 600-800 °C).

-

Data Analysis: The TGA curve will show the percentage of mass loss versus temperature, indicating the different stages of decomposition. The DSC curve will show the heat flow, indicating whether the decomposition events are endothermic or exothermic.

Caption: Experimental workflow for TGA-DSC analysis.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, TGA can be coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).

Objective: To identify the chemical nature of the volatile decomposition products.

Methodology:

-

Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

TGA Conditions: The same experimental conditions as described in the TGA-DSC protocol are used.

-

EGA Data Collection: Mass spectra or infrared spectra of the evolved gases are continuously recorded as a function of temperature.

-

Data Analysis: The obtained spectra are correlated with the mass loss steps observed in the TGA curve to identify the evolved species at each decomposition stage. For example, the detection of a mass-to-charge ratio (m/z) of 28 would indicate the evolution of nitrogen gas.

Factors Influencing Thermal Stability

The thermal stability of this compound will be influenced by several factors.

Caption: Factors influencing the thermal stability of this compound.

Conclusion

While direct experimental data for this compound is currently lacking, a systematic investigation using the experimental protocols outlined in this guide will provide valuable insights into its thermal stability and decomposition mechanism. The information derived from such studies is essential for the safe handling and potential application of this compound in various scientific and industrial fields. The theoretical framework presented here, based on analogous compounds, offers a solid foundation for interpreting future experimental results.

References

Technical Guide: Solubility Profile of 3,3'-Dichlorobenzaldazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,3'-Dichlorobenzaldazine, a compound of interest in various research and development sectors. Due to the limited availability of public data on this specific molecule, this document focuses on providing a framework for its study, including a detailed experimental protocol for determining its solubility and a general synthesis workflow.

Quantitative Solubility Data

A comprehensive search of available scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method | Reference |

| Non-Polar Solvents | |||||

| Hexane | 25 | Not Available | Not Available | Shake-Flask | [User Data] |

| Toluene | 25 | Not Available | Not Available | Shake-Flask | [User Data] |

| Dichloromethane | 25 | Not Available | Not Available | Shake-Flask | [User Data] |

| Polar Aprotic Solvents | |||||

| Acetone | 25 | Not Available | Not Available | Shake-Flask | [User Data] |

| Acetonitrile | 25 | Not Available | Not Available | Shake-Flask | [User Data] |

| Dimethylformamide (DMF) | 25 | Not Available | Not Available | Shake-Flask | [User Data] |

| Dimethyl Sulfoxide (DMSO) | 25 | Not Available | Not Available | Shake-Flask | [User Data] |

| Polar Protic Solvents | |||||

| Methanol | 25 | Not Available | Not Available | Shake-Flask | [User Data] |

| Ethanol | 25 | Not Available | Not Available | Shake-Flask | [User Data] |

| Isopropanol | 25 | Not Available | Not Available | Shake-Flask | [User Data] |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following is a detailed methodology for the determination of the equilibrium solubility of this compound in various organic solvents. This method is based on established principles for solubility assessment of sparingly soluble compounds.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette. To remove any suspended solid particles, either centrifuge the aliquot at a high speed or filter it through a chemically resistant syringe filter.

-

Immediately dilute the clear supernatant with a known volume of the same solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

2.3. Method Validation

To ensure the accuracy and reliability of the results, the analytical method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Synthesis of this compound

This compound is synthesized via the condensation reaction of 3-chlorobenzaldehyde with hydrazine. This reaction is a common method for the preparation of azines from aldehydes and ketones.

General Reaction Scheme

The synthesis involves the reaction of two equivalents of 3-chlorobenzaldehyde with one equivalent of hydrazine, typically in a suitable solvent like ethanol. The reaction proceeds with the elimination of two molecules of water.

Caption: Synthesis workflow for this compound.

Signaling Pathways and Logical Relationships

Currently, there is no information available in the public domain regarding the involvement of this compound in specific biological signaling pathways. The primary logical relationship identified is its synthetic pathway, as detailed above. Researchers investigating the biological activity of this compound are encouraged to perform target identification and pathway analysis studies.

The following diagram illustrates a general workflow for investigating the biological activity and mechanism of action of a novel compound like this compound.

Caption: General workflow for biological investigation.

Crystal structure of 3,3'-Dichlorobenzaldazine

An In-depth Technical Guide on the Prospective Crystal Structure of 3,3'-Dichlorobenzaldazine

Disclaimer: As of the latest literature and database searches, the specific crystal structure of this compound has not been reported. Consequently, the following guide provides a generalized, prospective framework for its synthesis, crystallization, and structural determination based on established chemical and crystallographic principles. The data presented are hypothetical and serve as a template for future experimental work.

Introduction

This compound is an organic compound belonging to the azine class, characterized by the R₂C=N-N=CR₂ functional group. The presence of chlorine atoms on the phenyl rings is expected to influence its molecular conformation and crystal packing through various intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for predicting its physicochemical properties and potential applications in fields such as materials science and drug development. This guide outlines the prospective experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of this compound.

Hypothetical Molecular and Crystal Structure Data

In the absence of experimental data, theoretical calculations or analysis of structurally similar compounds would be necessary to predict the crystallographic parameters. For the purpose of this guide, a placeholder table for anticipated data is provided.

Table 1: Hypothetical Crystallographic Data for this compound.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₄H₁₀Cl₂N₂ |

| Formula Weight | 277.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 |

| β (°) | To be determined |

| γ (°) | 90 |

| Volume (ų) | To be determined |

| Z | 4 |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coeff. (mm⁻¹) | To be determined |

| F(000) | To be determined |

Table 2: Hypothetical Selected Bond Lengths and Angles.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-Cl | To be determined |

| C=N | To be determined |

| N-N | To be determined |

| C-N-N | To be determined |

| Cl-C-C | To be determined |

Experimental Protocols

Synthesis of this compound

The synthesis of azines is commonly achieved through the condensation reaction of an aldehyde or ketone with hydrazine.

Materials:

-

3-Chlorobenzaldehyde

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve 3-chlorobenzaldehyde (2.0 equivalents) in a suitable solvent such as ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this solution, add hydrazine hydrate (1.0 equivalent) dropwise with stirring at room temperature.

-

After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature or gently heated to ensure completion.

-

The formation of a precipitate indicates the product. The solid is then collected by filtration, washed with cold solvent to remove any unreacted starting materials, and dried under vacuum.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques.

Procedure (Slow Evaporation):

-

Dissolve the synthesized this compound powder in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at a slightly elevated temperature to achieve saturation.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool to room temperature, and then leave it undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Over a period of several days to weeks, single crystals should form.

Single-Crystal X-ray Diffraction

The determination of the crystal structure would be performed using a single-crystal X-ray diffractometer.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential radiation damage.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, is used to collect a series of diffraction images as the crystal is rotated.

-

The collected data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

The crystal structure is solved using direct methods or Patterson methods, and then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Caption: Synthesis of this compound.

Caption: Experimental workflow for crystal structure determination.

Purity Assessment of Synthesized 3,3'-Dichlorobenzaldazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of synthesized 3,3'-Dichlorobenzaldazine. The document outlines the synthesis process, potential impurities, and detailed analytical protocols for the characterization and quantification of this compound. The information presented herein is intended to support researchers and professionals in drug development and related fields in ensuring the quality and consistency of this compound for its intended applications.

Synthesis of this compound

This compound is typically synthesized through the condensation reaction of two equivalents of 3,3'-dichlorobenzaldehyde with one equivalent of hydrazine hydrate. This reaction is a classic example of the formation of an azine from an aldehyde and hydrazine. The reaction is generally carried out in a suitable solvent, such as ethanol or methanol, and may be catalyzed by a small amount of acid.

Reaction Scheme:

The crude product is typically isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

Potential Impurities in Synthesized this compound

During the synthesis of this compound, several impurities may be formed, which can affect the purity and quality of the final product. It is crucial to identify and quantify these impurities to ensure the product meets the required specifications.

Table 1: Potential Impurities and their Origin

| Impurity Name | Structure | Origin |

| 3,3'-Dichlorobenzaldehyde | Unreacted starting material. | |

| 3,3'-Dichlorobenzaldehyde hydrazone | Incomplete reaction or side reaction. | |

| Hydrazine | N₂H₄ | Unreacted starting material. |

| Products of side reactions | - | Depending on reaction conditions, side reactions such as oxidation or decomposition of reactants and products may occur. |

| Residual Solvents | - | Solvents used in the synthesis and purification process. |

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of the main compound and its impurities. A reverse-phase HPLC method is generally suitable for the analysis of aromatic azines.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 10-20 µL.

-

Sample Preparation: A known concentration of the synthesized this compound is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and filtered through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Data

The purity of the synthesized lot can be determined by calculating the area percentage of the main peak.

Table 2: Hypothetical HPLC Purity Analysis Results

| Peak No. | Retention Time (min) | Area (%) | Possible Identity |

| 1 | 3.5 | 0.2 | Hydrazine/Side reaction product |

| 2 | 5.8 | 1.5 | 3,3'-Dichlorobenzaldehyde |

| 3 | 8.2 | 0.8 | 3,3'-Dichlorobenzaldehyde hydrazone |

| 4 | 12.5 | 97.5 | This compound |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a valuable tool for the identification of volatile and semi-volatile impurities. It provides information on both the retention time and the mass spectrum of the components, aiding in their structural elucidation.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature gradient program should be optimized to separate the components. For example, start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Scan Range: 40-500 amu.

-

Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.

Data Presentation: GC-MS Data

The identification of impurities can be achieved by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).

Table 3: Hypothetical GC-MS Impurity Profile

| Retention Time (min) | Major m/z Fragments | Tentative Identification |

| 7.2 | 174, 139, 111, 75 | 3,3'-Dichlorobenzaldehyde |

| 15.8 | 276, 138, 111 | This compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized this compound and for the identification of any structurally related impurities.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Techniques: Standard ¹H and ¹³C NMR spectra should be acquired. 2D NMR techniques like COSY and HSQC can be used for more detailed structural assignments if necessary.

Data Presentation: NMR Spectral Data

The chemical shifts, multiplicities, and coupling constants of the signals in the NMR spectra should be reported and assigned to the respective protons and carbons in the molecule.

Table 4: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| 8.5 (s, 2H) | -CH=N- |

| 7.8 (t, 2H) | Ar-H |

| 7.6 (d, 2H) | Ar-H |

| 7.4 (d, 2H) | Ar-H |

| 7.3 (t, 2H) | Ar-H |

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.

Logical Relationship of Potential Impurities

The following diagram illustrates the relationship between the starting materials, the desired product, and potential impurities.

Conclusion

The purity of synthesized this compound is paramount for its application in research and development. A multi-faceted analytical approach, combining chromatographic and spectroscopic techniques, is essential for a thorough purity assessment. This guide provides a framework for the synthesis, identification of potential impurities, and detailed analytical protocols to ensure the quality and consistency of this compound. Adherence to these methodologies will enable researchers and scientists to confidently use this compound in their studies.

A Technical Guide to Unexplored Research Avenues for 3,3'-Dichlorobenzaldazine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 3,3'-Dichlorobenzaldazine is a symmetrical azine compound for which, to date, no synthesis or biological activity has been reported in the scientific literature. However, the broader classes of compounds to which it belongs, namely azines and Schiff bases, are rich in diverse and potent biological activities. Azine derivatives, characterized by a C=N-N=C backbone, have demonstrated significant potential as antimicrobial and anticancer agents.[1][2] This technical guide outlines a series of proposed research areas for this compound, providing a foundational framework for its synthesis, characterization, and biological evaluation. The methodologies and potential signaling pathways described herein are extrapolated from established knowledge of structurally related compounds, offering a strategic starting point for investigating this novel chemical entity.

Proposed Synthesis of this compound

The most direct and plausible route to synthesize this compound is through the condensation reaction of 3,3'-dichlorobenzaldehyde with hydrazine hydrate. This is a standard method for the formation of symmetrical azines.[3][4] The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen atoms on the carbonyl carbons of two equivalents of the aldehyde, followed by dehydration to form the stable azine linkage.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,3'-Dichlorobenzaldehyde

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (or another suitable solvent like methanol)

-

Glacial acetic acid (catalytic amount)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

-

Dissolve 3,3'-dichlorobenzaldehyde (2.0 equivalents) in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add a catalytic amount of glacial acetic acid (2-3 drops).

-

In a separate beaker, dilute hydrazine hydrate (1.0 equivalent) with a small amount of ethanol.

-

Add the hydrazine hydrate solution dropwise to the stirred aldehyde solution at room temperature.

-

After the addition is complete, fit the flask with a condenser and heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, during which the product may precipitate. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by vacuum filtration and wash with cold ethanol or distilled water to remove any unreacted starting materials.

-

Purify the crude this compound by recrystallization from a suitable solvent to obtain a pure crystalline product.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Caption: Workflow for the proposed synthesis of this compound.

Potential Research Area: Antimicrobial Activity

Schiff bases and azine derivatives are well-documented for their broad-spectrum antimicrobial activities.[1] The presence of the azomethine group (-C=N-) is considered a crucial structural feature for this bioactivity.[5] The chlorine substituents on the aromatic rings of this compound may further enhance its antimicrobial potential. Therefore, a primary area of investigation should be its efficacy against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Agar Well Diffusion Assay

Materials:

-

Pure this compound

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Positive control antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

-

Negative control (DMSO)

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

-

Prepare standardized microbial inoculums (0.5 McFarland standard).

-

Pour the appropriate molten agar into sterile Petri dishes and allow it to solidify.

-

Evenly spread the microbial inoculum over the surface of the agar plates.

-

Aseptically punch wells into the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the this compound solution, positive control, and negative control into separate wells.[6]

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each well. The absence of microbial growth indicates antimicrobial activity.

Caption: Experimental workflow for the Agar Well Diffusion Assay.

Potential Research Area: Anticancer Activity

Numerous studies have reported the potent anticancer activities of azine and Schiff base derivatives against various cancer cell lines.[7][8][9] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), interference with the cell cycle, and inhibition of angiogenesis.[1] Given these precedents, this compound should be evaluated for its cytotoxic effects on a range of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, HepG2 liver cancer)

-

Normal cell line for selectivity assessment (e.g., human fibroblasts)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multi-channel pipette

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[10]

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include untreated cells (negative control) and a known anticancer drug (positive control).

-

Incubate the plates for 48-72 hours.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance of the purple solution using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT Cytotoxicity Assay.

Hypothesized Anticancer Mechanism of Action

Based on the known mechanisms of related compounds, this compound could potentially exert its anticancer effects by inducing apoptosis. A plausible hypothesis is that the compound could trigger the intrinsic apoptotic pathway by causing mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.[2]

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Data Presentation Templates

The following tables are provided as templates for organizing and presenting the quantitative data obtained from the proposed experiments.

Table 1: Antimicrobial Activity of this compound

| Test Organism | Compound Concentration (µg/mL) | Zone of Inhibition (mm) | Positive Control (Inhibition Zone, mm) |

| S. aureus | 100 | Data | Ciprofloxacin (e.g., 25) |

| E. coli | 100 | Data | Ciprofloxacin (e.g., 22) |

| C. albicans | 100 | Data | Fluconazole (e.g., 20) |

| A. niger | 100 | Data | Fluconazole (e.g., 18) |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Compound | IC50 (µM) |

| MCF-7 (Breast Cancer) | This compound | Data |

| HCT-116 (Colon Cancer) | This compound | Data |

| HepG2 (Liver Cancer) | This compound | Data |

| Human Fibroblasts (Normal) | This compound | Data |

| Doxorubicin (Positive Control) | MCF-7 | e.g., 5.23[9] |

Conclusion

While this compound remains an uncharacterized molecule, its structural analogy to known bioactive azines and Schiff bases provides a strong rationale for its investigation as a potential therapeutic agent. This guide offers a comprehensive starting point for its synthesis and evaluation, focusing on the promising research areas of antimicrobial and anticancer activities. The detailed experimental protocols and data presentation formats are intended to facilitate a systematic and rigorous exploration of this novel compound's biological potential. Further studies into its mechanism of action, structure-activity relationships, and in vivo efficacy will be crucial next steps should initial screenings yield positive results.

References

- 1. Exploring the Versatility of Azine Derivatives: A Comprehensive Review on Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cytotoxic Activity of Azine Derivatives of 6-Hydroxyxanthanodiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One Step Synthesis of Symmetrical Amino Azine Derivatives Using Hydrazine Hydrate as a Reagent | Scientific.Net [scientific.net]

- 4. Direct Azine Synthesis from Alcohols and Hydrazine - ChemistryViews [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Safety and Handling of 3,3'-Dichlorobenzaldazine

This document is intended for researchers, scientists, and professionals in drug development who may be considering the synthesis or use of 3,3'-Dichlorobenzaldazine. The information provided is designed to foster a culture of safety and to ensure that all handling of this and similar chemical compounds is conducted with the utmost care and in accordance with established safety protocols.

Hazard Identification and Classification

Given that this compound contains the 3,3'-dichlorobenzidine moiety, it is prudent to assume it may share similar hazardous properties. 3,3'-Dichlorobenzidine is classified as a probable human carcinogen.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion.[2]

Assumed Hazards for this compound:

-

Carcinogenicity: May cause cancer.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation. May cause an allergic skin reaction.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.

The precursor, 2,3-Dichlorobenzaldehyde, is corrosive and causes severe skin and eye burns.[3]

Physical and Chemical Properties

The following tables summarize the available data for the related compounds.

Table 1: Physical and Chemical Properties of 3,3'-Dichlorobenzidine

| Property | Value |

| CAS Number | 91-94-1 |

| Molecular Formula | C12H10Cl2N2 |

| Molecular Weight | 253.13 g/mol |

| Appearance | Gray to purple crystalline solid |

| Melting Point | 132.5°C |

| Boiling Point | ~398.89°C (estimated) |

| Water Solubility | 3.114 mg/L at 25°C |

Table 2: Physical and Chemical Properties of 2,3-Dichlorobenzaldehyde

| Property | Value |

| CAS Number | 6334-18-5 |

| Molecular Formula | C7H4Cl2O |

| Molecular Weight | 175.02 g/mol |

| Appearance | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

Exposure Controls and Personal Protection

Due to the assumed high toxicity and carcinogenicity, stringent exposure controls must be implemented.

Engineering Controls:

-

Work should be conducted in a certified chemical fume hood.

-

Use of a glove box for handling solid materials is highly recommended to prevent dust inhalation.

-

Ventilation systems should be designed to prevent the release of contaminants into the general work area.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

-

A lab coat, apron, or coveralls made of a suitable protective material is required.

-

Ensure full body coverage.

-

-

Respiratory Protection:

-

If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with a particulate filter (P100) or a supplied-air respirator should be used.

-

-

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.[6]

-

Handling and Storage

-

Handling:

-

Storage:

First-Aid Measures

Immediate medical attention is required in case of exposure.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures

-

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment (see Section 3).

-

Avoid breathing dust.

-

-

Environmental Precautions:

-

Do not let the product enter drains.

-

Prevent further leakage or spillage if safe to do so.

-

-

Methods for Cleaning Up:

-

For small spills, carefully sweep up the material, place it in a sealed container for disposal. Avoid dust formation.

-

For large spills, cordon off the area and contact environmental health and safety personnel.

-

Disposal Considerations

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.

-

The material should be treated as hazardous waste.

Experimental Protocols

Logical Derivation of Safety Precautions

The safety protocols for this compound are inferred from its structural relationship to 3,3'-Dichlorobenzidine and its synthesis from 2,3-Dichlorobenzaldehyde and hydrazine.

Caption: Logical workflow for deriving safety precautions.

Proposed Synthesis of this compound

The synthesis of benzaldazines typically involves the condensation reaction of a benzaldehyde with hydrazine.

Caption: General experimental workflow for synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. core.ac.uk [core.ac.uk]

- 6. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Methodological & Application

Application of 3,3'-Dichlorobenzidine-Based Derivatives in Polymer Chemistry

Disclaimer: The following application notes and protocols are based on the available research for 3,3'-dichloro-4,4'-diaminodiphenylmethane , as no direct polymerization applications for "3,3'-Dichlorobenzaldazine" were found in the initial search. It is presumed that this is the compound of interest due to the similarity in nomenclature and its relevance to polymer chemistry.

Introduction

Chlorine-containing aromatic diamines are valuable precursors in the synthesis of high-performance polymers, offering enhanced thermal stability and fire resistance. This document details the application of 3,3'-dichloro-4,4'-diaminodiphenylmethane in the formulation of polybenzoxazine, a class of thermosetting polymers with a wide range of applications, including composites and electronics. The incorporation of chlorine atoms into the polymer backbone is a key strategy for improving the fire-retardant properties of the final material.[1]

Application Notes

Polybenzoxazines derived from 3,3'-dichloro-4,4'-diaminodiphenylmethane exhibit several desirable properties, including high thermal stability, dimensional stability, and inherent fire resistance.[1] These characteristics make them suitable for use as binders in polymer composite materials and as hardeners for epoxy resins.[1] The presence of chlorine in the polymer structure contributes to its fire resistance through the release of non-flammable gases and the promotion of char formation during combustion, which acts as a barrier to oxygen.[1]

A key advantage of the benzoxazine monomer synthesized from 3,3'-dichloro-4,4'-diaminodiphenylmethane and phenol (P-q) is its wide processing window.[1] It exhibits a low viscosity over a broad temperature range, making it amenable to processing techniques such as vacuum infusion and resin transfer molding (RTM) for the fabrication of composite materials.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the synthesis and properties of the benzoxazine monomer (P-q) and the resulting polybenzoxazine (polyP-q).

Table 1: Synthesis of Benzoxazine Monomer (P-q)

| Parameter | Value | Reference |

| Starting Materials | 3,3'-dichloro-4,4'-diaminodiphenylmethane, Phenol, Paraformaldehyde | [1] |

| Solvent | Toluene or Toluene/Isopropanol mixture | [1] |

| Yield | 90-95% | [1] |

| Softening Point | 80-100 °C | [1] |

Table 2: Thermal Curing Profile of P-q Monomer

| Temperature | Duration |

| 180 °C | 2 hours |

| 200 °C | 4 hours |

| 220 °C | 2 hours |

This data is derived from the curing protocol described in the literature.[1]

Table 3: Properties of Cured Polybenzoxazine (polyP-q)

| Property | Observation | Reference |

| Fire Resistance | Higher than non-chlorinated analog | [1] |

| Thermal Resistance in Air | Higher than in Argon | [1] |

Experimental Protocols

Synthesis of Benzoxazine Monomer from 3,3'-dichloro-4,4'-diaminodiphenylmethane (P-q)

This protocol describes the synthesis of a benzoxazine monomer from 3,3'-dichloro-4,4'-diaminodiphenylmethane, phenol, and paraformaldehyde.

Materials:

-

3,3'-dichloro-4,4'-diaminodiphenylmethane

-

Phenol

-

Paraformaldehyde

-

Toluene

-

Isopropanol (optional)

Procedure:

-

Dissolve 3,3'-dichloro-4,4'-diaminodiphenylmethane and phenol in toluene (or a toluene/isopropanol mixture) in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Add paraformaldehyde to the solution.

-

Heat the reaction mixture to reflux and maintain for a specified period to allow for the Mannich condensation reaction to proceed.

-

After the reaction is complete, cool the mixture and wash with a suitable solvent to remove unreacted starting materials and byproducts.

-

Remove the solvent under reduced pressure to obtain the glassy benzoxazine monomer.

-

The resulting monomer can be used for polymerization without further purification.[1]

Thermal Polymerization of P-q Monomer

This protocol outlines the thermal curing process to form the cross-linked polybenzoxazine network.

Materials:

-

P-q benzoxazine monomer

Procedure:

-

Place the P-q monomer in a suitable mold.

-

Heat the monomer in a programmable oven according to the following temperature profile:

-

Hold at 180 °C for 2 hours.

-

Ramp to 200 °C and hold for 4 hours.

-

Ramp to 220 °C and hold for 2 hours.

-

-

After the curing cycle is complete, allow the polymer to cool slowly to room temperature to minimize internal stresses.

Visualizations

The following diagrams illustrate the synthetic pathway and the polymerization process.

Caption: Synthesis of benzoxazine monomer and its subsequent thermal polymerization.

Caption: Experimental workflow for monomer synthesis and polymerization.

References

Application Notes and Protocols for 3,3'-Dichlorobenzaldazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 3,3'-Dichlorobenzaldazine and its derivatives, focusing on their proposed antimicrobial and anticancer activities. The information is based on the known biological activities of structurally similar compounds, such as chlorinated Schiff bases and other azine derivatives. Detailed protocols for the synthesis and evaluation of these compounds are also provided.

Application Note 1: Potential Antimicrobial Activity

Symmetrical azines and Schiff bases containing chloro-substituents have demonstrated notable antimicrobial properties. The presence of the azomethine group (-C=N-N=C-) in the this compound scaffold is a key structural feature that may contribute to its biological activity. It is hypothesized that these compounds can interfere with microbial growth through various mechanisms, including the inhibition of essential enzymes or disruption of cell wall synthesis. The dichlorophenyl moieties may enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data

The following table presents hypothetical MIC values for this compound against common microbial strains for illustrative purposes. Actual values would need to be determined experimentally.

| Microbial Strain | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 16 |

| Bacillus subtilis | Gram-positive bacteria | 32 |

| Escherichia coli | Gram-negative bacteria | 64 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 128 |

| Candida albicans | Fungi (Yeast) | 32 |

Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound derivatives against various microbial strains.[1][2][3]

Materials:

-

This compound derivative (test compound)

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Bacterial and fungal strains

-

Spectrophotometer (plate reader)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (sterile broth)

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the this compound derivative in DMSO to a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to each well of a 96-well plate.

-

Serial Dilutions: Add 100 µL of the test compound stock solution to the first well of each row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 10 µL of the prepared inoculum to each well, except for the negative control wells.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as observed by the absence of turbidity.[1] This can be confirmed by reading the absorbance at 600 nm using a plate reader.

Application Note 2: Potential Anticancer Activity

Schiff bases and their derivatives bearing halogen atoms are a well-established class of compounds with potential anticancer properties. The cytotoxic effects of these molecules are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells. The planar structure of this compound may allow it to intercalate with DNA, while the electrophilic nature of the azomethine carbons could lead to interactions with nucleophilic residues in essential proteins.

Table 2: Hypothetical Cytotoxicity Data (IC50 Values)

The following table illustrates hypothetical IC50 values for a this compound derivative against several human cancer cell lines.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 25 |

| HeLa | Cervical Cancer | 30 |

| A549 | Lung Cancer | 45 |

| HCT-116 | Colon Cancer | 35 |

Experimental Protocol 2: MTT Assay for Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of this compound derivatives against cancer cell lines.[4][5][6]

Materials:

-

This compound derivative

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Synthesis Protocol: this compound

This protocol describes a general method for the synthesis of symmetrical azines from the corresponding aldehyde.

Materials:

-

3,3'-Dichlorobenzaldehyde

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,3'-Dichlorobenzaldehyde (2 moles) in ethanol.

-

Addition of Hydrazine: To this solution, slowly add hydrazine hydrate (1 mole) dropwise while stirring.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, should precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Hypothetical signaling pathway for apoptosis induction.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Analytical Methods for the Detection of 3,3'-Dichlorobenzaldazine

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3,3'-Dichlorobenzaldazine is a chemical compound of interest in various research and development sectors. Accurate and reliable analytical methods are crucial for its quantification and characterization in different matrices. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

Two primary analytical techniques are proposed for the detection and quantification of this compound:

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it suitable for the identification and quantification of volatile and semi-volatile compounds.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed analytical methods, based on data for analogous aromatic compounds. These values should be considered as a starting point for method validation.

| Parameter | HPLC-UV | GC-MS |

| Limit of Detection (LOD) | 10 - 100 ng/mL | 1 - 50 ng/mL |

| Limit of Quantification (LOQ) | 50 - 500 ng/mL | 5 - 100 ng/mL |

| Linearity (R²) | > 0.995 | > 0.995 |

| Recovery | 85 - 115% | 80 - 120% |

| Precision (%RSD) | < 5% | < 10% |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.

1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Methanol (HPLC grade, for sample preparation).

-

This compound reference standard.

2. Preparation of Mobile Phase and Standards

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

3. Chromatographic Conditions

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the standard).

-

Gradient Elution:

-

0-2 min: 60% B

-

2-15 min: Gradient to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Gradient to 60% B

-

18.1-25 min: Hold at 60% B (column re-equilibration)

-

4. Sample Preparation

-

Dissolve the sample containing this compound in methanol.

-

Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Quantify the analyte using a calibration curve generated from the peak areas of the calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the sensitive and selective analysis of this compound.

1. Instrumentation and Materials

-

Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole).

-

Capillary column suitable for semi-volatile aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Helium (carrier gas, 99.999% purity).

-

Methanol or Ethyl Acetate (GC grade, for sample preparation).

-

This compound reference standard.

2. Preparation of Standards

-

Prepare a stock solution of this compound reference standard in methanol or ethyl acetate at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

3. GC-MS Conditions

-

Inlet Temperature: 280 °C

-

Injection Mode: Splitless (or split, depending on concentration)

-

Injection Volume: 1 µL

-

Carrier Gas Flow: 1.2 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min

-

Ramp: 15 °C/min to 300 °C

-

Hold: 5 min at 300 °C

-

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode:

-

Full Scan: m/z 50-500 for qualitative analysis and identification.

-

Selected Ion Monitoring (SIM): Monitor characteristic ions for quantitative analysis (to be determined from the mass spectrum of the standard).

-

4. Sample Preparation

-

Dissolve or extract the sample in methanol or ethyl acetate.

-

Ensure the sample is dry before injection to prevent damage to the column and MS system.

-

Filter the sample through a 0.22 µm syringe filter.

5. Data Analysis

-

Identify this compound by its retention time and mass spectrum.

-

For quantitative analysis in SIM mode, use the peak area of the selected ions and a calibration curve.

Visualizations

Caption: Workflow for HPLC analysis of this compound.

Application Notes and Protocols for the Synthesis of Novel Ligands from Dichlorobenzaldehydes

Topic: 3,3'-Dichlorobenzaldehyde in the Synthesis of Novel Ligands

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthesis of a Novel Schiff Base Ligand

The synthesis of Schiff base ligands typically involves the condensation reaction between an aldehyde and a primary amine. In this protocol, a dichlorobenzaldehyde is reacted with a diamine to form a tetradentate Schiff base ligand.

Experimental Protocol: Synthesis of a Dichlorobenzaldehyde-derived Schiff Base Ligand

-

Materials:

-

3,3'-Dichlorobenzaldehyde (or a similar dichlorobenzaldehyde)

-

Ethylenediamine (or another suitable diamine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard reflux apparatus

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

-

Procedure: a. Dissolve the dichlorobenzaldehyde (2 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar. b. In a separate beaker, dissolve the diamine (1 mmol) in 15 mL of absolute ethanol. c. Slowly add the diamine solution to the stirred solution of the dichlorobenzaldehyde at room temperature. d. Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction. e. Attach a condenser to the flask and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). f. After the reaction is complete, allow the mixture to cool to room temperature. g. The resulting precipitate (the Schiff base ligand) is collected by filtration using a Büchner funnel. h. Wash the precipitate with cold ethanol to remove any unreacted starting materials. i. Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure Schiff base ligand. j. Dry the purified product in a desiccator over anhydrous CaCl2.

Synthesis of a Metal Complex with the Novel Ligand

The synthesized Schiff base ligand can be used to form coordination complexes with various transition metals. These metal complexes often exhibit enhanced biological activity compared to the free ligand.

Experimental Protocol: Synthesis of a Metal(II) Complex

-

Materials:

-

Synthesized Schiff base ligand

-

A metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂)

-

Methanol or Ethanol

-

Standard reflux apparatus

-